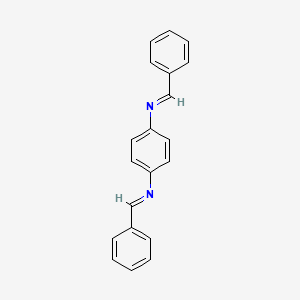
1,4-Benzenediamine, N,N'-bis(phenylmethylene)-, (E,E)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N,N’-Dibenzylidene-1,4-benzenediamine is an organic compound with the molecular formula C20H16N2. It is a derivative of 1,4-benzenediamine, where both amine groups are substituted with benzylidene groups. This compound is known for its applications in various fields, including chemistry, biology, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
N,N’-Dibenzylidene-1,4-benzenediamine can be synthesized through the condensation reaction of 1,4-benzenediamine with benzaldehyde. The reaction typically occurs in the presence of an acid catalyst, such as hydrochloric acid or sulfuric acid, under reflux conditions. The reaction can be represented as follows:
C6H4(NH2)2+2C6H5CHO→C6H4(N=CHC6H5)2+2H2O
Industrial Production Methods
In industrial settings, the synthesis of N,N’-Dibenzylidene-1,4-benzenediamine may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of solid acid catalysts, such as zeolites, can also enhance the reaction rate and selectivity.
Chemical Reactions Analysis
Types of Reactions
N,N’-Dibenzylidene-1,4-benzenediamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction of the imine groups can yield the corresponding amines.
Substitution: The benzylidene groups can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Electrophilic substitution reactions can be facilitated by reagents like bromine (Br2) or nitric acid (HNO3).
Major Products
Oxidation: Quinones
Reduction: Corresponding amines
Substitution: Substituted benzylidene derivatives
Scientific Research Applications
N,N’-Dibenzylidene-1,4-benzenediamine has several applications in scientific research:
Chemistry: It is used as a ligand in coordination chemistry and as a building block in organic synthesis.
Biology: The compound has been studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It is used in the production of polymers, dyes, and other industrial chemicals.
Mechanism of Action
The mechanism of action of N,N’-Dibenzylidene-1,4-benzenediamine involves its interaction with molecular targets, such as enzymes and receptors. The compound can form complexes with metal ions, which can modulate the activity of metalloenzymes. Additionally, its imine groups can participate in nucleophilic addition reactions, affecting various biochemical pathways.
Comparison with Similar Compounds
Similar Compounds
- N,N’-Diphenyl-1,4-benzenediamine
- N,N’-Di-p-tolyl-1,4-benzenediamine
- N,N’-Dibenzylidene-1,2-benzenediamine
Uniqueness
N,N’-Dibenzylidene-1,4-benzenediamine is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. Its ability to form stable complexes with metal ions and its reactivity towards various chemical reagents make it a valuable compound in research and industrial applications.
Properties
CAS No. |
797-20-6 |
|---|---|
Molecular Formula |
C20H16N2 |
Molecular Weight |
284.4 g/mol |
IUPAC Name |
N-[4-(benzylideneamino)phenyl]-1-phenylmethanimine |
InChI |
InChI=1S/C20H16N2/c1-3-7-17(8-4-1)15-21-19-11-13-20(14-12-19)22-16-18-9-5-2-6-10-18/h1-16H |
InChI Key |
JEPNTPUNAKFAOY-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C=NC2=CC=C(C=C2)N=CC3=CC=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


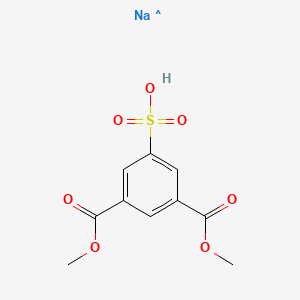
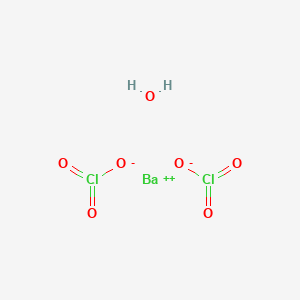
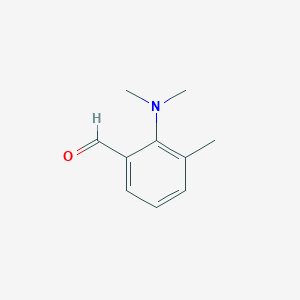
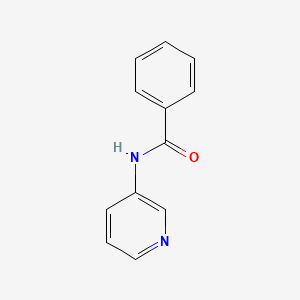
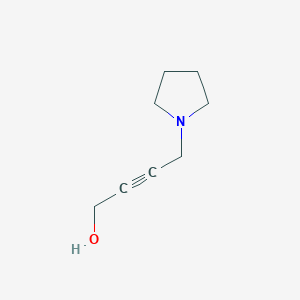
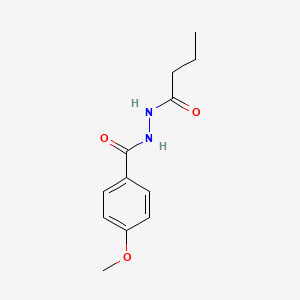

![3,5-Dimethyl-3H-[1,2,3]triazolo[4,5-b]pyridine](/img/structure/B8796982.png)
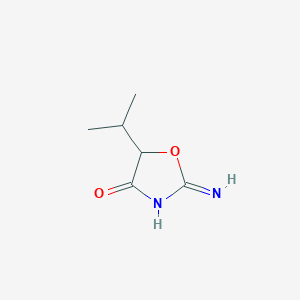
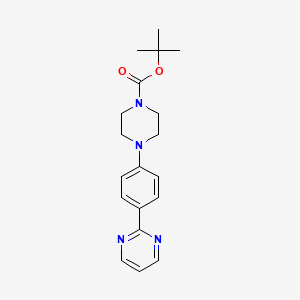
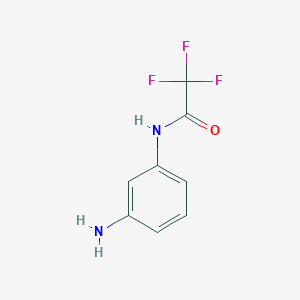
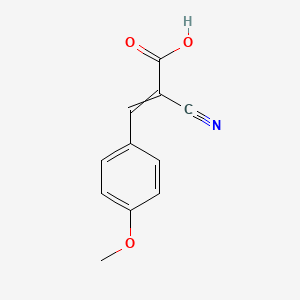
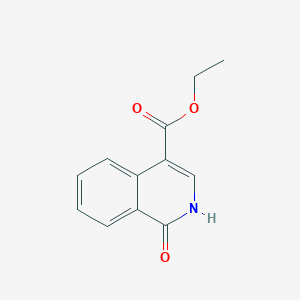
![Methyl 4-{[2-(dimethylamino)-2-oxoethyl]oxy}benzoate](/img/structure/B8797030.png)
